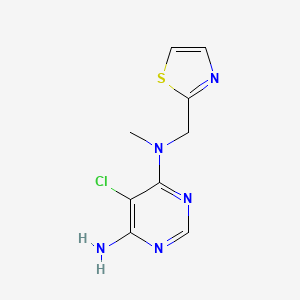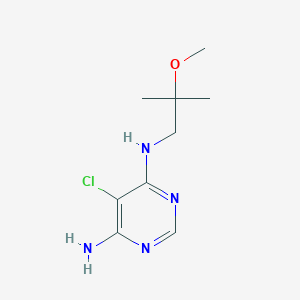![molecular formula C18H27N3O2 B6623715 N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide](/img/structure/B6623715.png)
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide, commonly known as CPP-115, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for over two decades. CPP-115 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
CPP-115 works by inhibiting the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The increased levels of GABA resulting from CPP-115 administration have several biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased seizure activity, and reduced drug-seeking behavior in addiction models. In addition, CPP-115 has been shown to improve cognitive function and social behavior in animal models of autism spectrum disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for use in laboratory experiments. It has a well-established synthesis method, and its mechanism of action is well understood. In addition, CPP-115 has been shown to be effective in reducing seizures and preventing addiction relapse in animal models. However, there are also limitations to its use, including the need for careful dosing due to its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective GABA-AT inhibitors. Another area of research is the investigation of the therapeutic potential of CPP-115 in other neurological disorders, such as anxiety and depression. Finally, further research is needed to determine the safety and efficacy of CPP-115 in human clinical trials.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis method has been well established and has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and autism spectrum disorders. In preclinical studies, CPP-115 has been shown to be effective in reducing seizures and preventing addiction relapse. In addition, CPP-115 has been shown to improve social behavior in animal models of autism spectrum disorders.
Propiedades
IUPAC Name |
N-(4-cyclobutylphenyl)-4-[(2S)-2-hydroxypropyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14(22)13-20-9-11-21(12-10-20)18(23)19-17-7-5-16(6-8-17)15-3-2-4-15/h5-8,14-15,22H,2-4,9-13H2,1H3,(H,19,23)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOFJFPLGJIGM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B6623632.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)


![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)